Bz-Nle-Lys-Arg-Arg-AMC 三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is a substrate for dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate . For yellow fever virus NS3 protease, the kcat value was 0.111 s⁻¹, the Km value 14.6 μM .

Molecular Structure Analysis

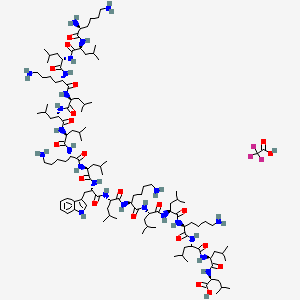

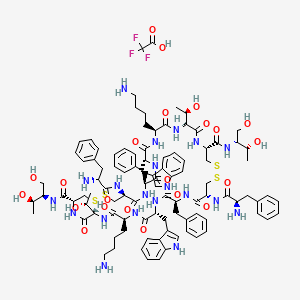

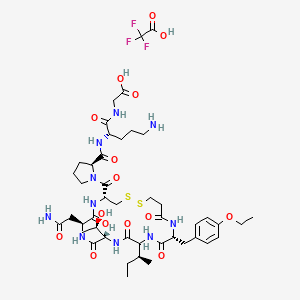

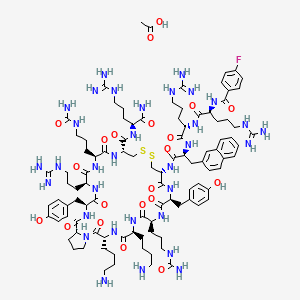

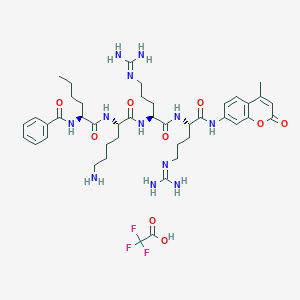

The molecular structure of “Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is represented by the sum formula: C₄₁H₆₀N₁₂O₇ . Its molecular weight is 833 .Chemical Reactions Analysis

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” is used as a substrate in enzymatic reactions involving dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The kcat/Km value of Bz-NleKRR-AMC for the dengue virus type 4 (DEN4) enzyme is significantly higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .Physical And Chemical Properties Analysis

“Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate” has a molecular weight of 833 and a sum formula of C₄₁H₆₀N₁₂O₇ . It is stored at temperatures below -15°C .科学研究应用

酶促肽合成

王等人的研究(2004 年)重点关注胰蛋白酶催化的胸腺肽前体二肽的动力学控制合成,突出了此类合成在有机溶剂中的最佳条件,并强调了底物特异性和反应条件对酶催化肽键形成的重要性 (Wang, Huang, Xu, Wu, & Zhang, 2004)。

蛋白酶催化的三肽合成

So、Shin 和 Kim(2000 年)的研究探索了使用酶促方法合成三肽,重点关注最大化产率和最小化副反应的条件。这项研究强调了胰蛋白酶和糜蛋白酶等酶在肽合成中的潜力,为开发肽及其类似物的更有效合成策略奠定了基础 (So, Shin, & Kim, 2000)。

改性明胶薄膜的物理机械性能

林等人(2017 年)研究了赖氨酸和精氨酸等氨基酸对明胶薄膜性能的影响,展示了这些改性如何增强生物聚合物薄膜的机械和热性能。这项研究对开发具有针对不同应用量身定制性能的可生物降解材料具有重要意义 (Lin, Wang, Pan, Sun, Ou, & Cao, 2017)。

氨基酸与脂质膜的相互作用

李、沃罗比约夫和艾伦(2013 年)的一项研究探讨了碱性氨基酸赖氨酸和精氨酸与脂质膜的相互作用,提供了这些氨基酸如何影响膜蛋白活性、电压感应和膜破坏的见解。这项研究阐明了氨基酸影响生物膜结构和功能的基本机制 (Li, Vorobyov, & Allen, 2013)。

针对登革热病毒的抑制剂药物设计

奥里克等人(2016 年)对登革热病毒丝氨酸蛋白酶及其抑制剂之间的相互作用能进行了研究,强调了计算研究在抗病毒药物设计和优化中的作用。这项研究说明了特定化合物在抑制关键病毒酶方面的潜力,为开发针对登革热和其他病毒性疾病的有效治疗方法提供了一条途径 (Ourique, Vianna, Neto, Oliveira, Mauriz, Vasconcelos, Caetano, Freire, Albuquerque, & Fulco, 2016)。

作用机制

Target of Action

The primary targets of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate are the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . These proteases play a crucial role in the life cycle of these viruses, making them a key target for antiviral drug development.

Mode of Action

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate acts as a substrate for the aforementioned viral proteases . The compound’s interaction with its targets results in enzymatic cleavage, releasing a fluorescent product that can be quantified to measure protease activity .

Biochemical Pathways

The compound’s interaction with the dengue and yellow fever virus proteases affects the viral replication process . By serving as a substrate for these enzymes, it interferes with the proteolytic processing of the viral polyprotein, a critical step in the viral life cycle .

Result of Action

The molecular and cellular effects of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate’s action primarily involve the inhibition of viral protease activity. This can lead to a disruption in the viral life cycle, potentially preventing the replication and spread of the virus .

生化分析

Biochemical Properties

Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate interacts with enzymes such as the dengue virus NS2B-NS3 and yellow fever virus NS3 protease . The nature of these interactions is characterized by the kcat/Km value of Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate for the dengue virus type 4 (DEN4) enzyme, which is > 800 fold higher than that of Boc-Gly-Arg-Arg-AMC, a widely used NS3 substrate .

Molecular Mechanism

Upon enzymatic cleavage by yellow fever virus NS3 or dengue virus NS2B/3 serine proteases, 7-amino-4-methylcoumarin (AMC) is released from Bz-Nle-Lys-Arg-Arg-AMC Trifluoroacetate . The fluorescence of AMC can be used to quantify the activity of these serine proteases .

属性

IUPAC Name |

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60N12O7.C2HF3O2/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;3-2(4,5)1(6)7/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);(H,6,7)/t29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJSRFIILSPWIO-WYDLTDSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61F3N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。